N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-21-6-8-22(9-7-21)18-20-15-5-4-13(11-16(15)25-18)19-17(23)12-14-3-2-10-24-14/h2-5,10-11H,6-9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMVCDLVRLMGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Thiophen-2-yl)acetyl Chloride
The acetamide side chain is derived from 2-(thiophen-2-yl)acetic acid, activated via thionyl chloride (SOCl2):
- Activation :
- 2-(Thiophen-2-yl)acetic acid (10 mmol) is refluxed with SOCl2 (15 mmol) in anhydrous THF for 2 hours.
- Excess SOCl2 is removed under vacuum to yield the acyl chloride.
Key Data :
Coupling Strategies for Final Compound Assembly
Amide Bond Formation
The benzothiazole amine and acyl chloride are coupled under Schotten-Baumann conditions:
- Reaction Setup :
- 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-amine (5 mmol) is dissolved in THF.
- Triethylamine (TEA, 10 mmol) is added as a base.
- 2-(Thiophen-2-yl)acetyl chloride (5.5 mmol) in THF is added dropwise at 0°C.
- Stirring : 12 hours at room temperature.
- Workup :
- Filtration to remove TEA·HCl salts.
- Solvent evaporation followed by recrystallization from acetonitrile.
Optimization Insights :
- Solvent : THF outperforms DMF due to better solubility of intermediates.
- Base : TEA yields higher purity compared to NaHCO3.
Yield Data :
| Parameter | Value |
|---|---|
| Isolated Yield | 68–72% |
| Purity (HPLC) | 98.5% |
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis for Scalability
A modified approach using polymer-supported reagents (e.g., Wang resin) reduces purification steps:
- Resin Loading : The benzothiazole amine is anchored to the resin via a photocleavable linker.
- Acylation : On-resin reaction with 2-(thiophen-2-yl)acetyl chloride.
- Cleavage : UV irradiation releases the final compound.
Advantages :
Microwave-Assisted Coupling
Microwave irradiation (Biotage Initiator+) accelerates the acylation step:
Conditions :
Characterization and Quality Control
Spectroscopic Validation
1H NMR (DMSO-d6) :
- δ 2.26 (s, 3H, N-CH3 of piperazine)
- δ 3.45–3.60 (m, 8H, piperazine protons)
- δ 4.85 (s, 2H, SCH2 from acetamide)
- δ 7.12–7.81 (m, 6H, aromatic protons)
IR (KBr) :
Purity Assessment
HPLC Parameters :
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Limitations
- Issue : Poor solubility of intermediates in polar solvents.
- Solution : Mixed solvents (THF/DCM 1:1) enhance dissolution.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Anticancer Properties
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide has shown promising anticancer activities through various mechanisms:
- Inhibition of Tumor Angiogenesis : The compound exhibits potent inhibitory effects on vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which play critical roles in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
- Enhancement of Chemotherapy Efficacy : Studies indicate that this compound can enhance the efficacy of conventional chemotherapeutic agents such as doxorubicin in human colorectal carcinoma cells, suggesting its potential as an adjunct therapy in cancer treatment .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. The benzothiazole scaffold is known for its ability to inhibit bacterial enzymes crucial for replication, making it a candidate for combating resistant strains of pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results indicate that the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Study on Anticancer Activity : A recent study evaluated the anticancer properties of several synthesized derivatives similar to this compound against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed study using techniques such as molecular docking or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide, identified by its CAS number 1105223-37-7, is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 372.5 g/mol. The compound features a benzo[d]thiazole ring, a piperazine moiety, and a thiophene group, which contribute to its pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1105223-37-7 |
| Molecular Formula | CHNOS |
| Molecular Weight | 372.5 g/mol |
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation .
Case Study:
In one study, a series of thiazole derivatives demonstrated potent anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines, with compounds inducing apoptosis through caspase activation . The structure of the compounds was confirmed using various spectroscopic techniques.
2. Neuroprotective Effects
The compound's neuroprotective potential has been highlighted in studies focusing on neuronal nitric oxide synthase (nNOS). Compounds structurally related to this compound have been shown to selectively inhibit nNOS, leading to improved motor functions in animal models of Parkinson's disease .
Mechanism:
The inhibition of nNOS results in decreased levels of neurotoxic agents such as glutamate and nitrite ions, which are associated with neurodegeneration. This suggests potential applications in treating neurodegenerative diseases .
3. Antimicrobial Properties
Compounds containing the benzothiazole scaffold have demonstrated significant antimicrobial activity against various pathogens, including resistant strains of bacteria. The mechanism often involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.9 μg/mL |
| Escherichia coli | 62.5 μg/mL |
| Pseudomonas aeruginosa | 31.2 μg/mL |
4. Anti-inflammatory Effects
Certain derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Q & A
Q. What are the critical steps and considerations for synthesizing N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide?
The synthesis typically involves multi-step pathways, including:
- Heterocyclic core formation : Constructing the benzo[d]thiazole ring via cyclization reactions under controlled temperatures (e.g., 80–120°C) using solvents like DMF or THF .
- Functionalization : Introducing the 4-methylpiperazine group at the 2-position via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Acetamide coupling : Reacting the thiophene-substituted acetic acid derivative with the benzo[d]thiazol-6-amine intermediate using coupling agents (e.g., EDC/HOBt) in dichloromethane . Key considerations : Monitor reaction progress via TLC, optimize solvent polarity for solubility, and ensure inert atmospheres to prevent oxidation of thiophene moieties .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the thiophene protons appear as distinct doublets (~δ 7.2–7.5 ppm), while the piperazine methyl group resonates near δ 2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the benzothiazole and thiophene-acetamide groups .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and thiophene C-S bonds (~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for cyclization steps to enhance reaction rates .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times for temperature-sensitive steps (e.g., piperazine substitution) .
- Catalyst selection : Explore Pd-based catalysts for coupling reactions to minimize byproducts .
- Computational guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize activation energies .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound?
- Systematic substitution : Synthesize analogs with variations in the piperazine (e.g., ethyl instead of methyl) or thiophene (e.g., 3-substituted) groups to assess impact on bioactivity .
- Biological assays : Test analogs against target proteins (e.g., kinases) using enzyme inhibition assays (IC₅₀ determination) and cell-based viability assays (e.g., MTT) .
- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptor sites, correlating with experimental IC₅₀ values .
Q. How can contradictory data in biological activity studies be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify context-dependent effects .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Feedback loops : Integrate experimental data with computational models (e.g., machine learning) to refine hypotheses and prioritize analogs for retesting .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition .
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .
- Dynamic simulations : Perform molecular dynamics (MD) simulations to study metabolite formation and off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
